Superior Cellular IGF-1R Autophosphorylation Inhibition Relative to Parent Compound AG 538
In intact cellular assays, I-OMe-Tyrphostin AG 538 exhibits superior inhibition of IGF-1R autophosphorylation compared to its direct parent compound AG 538, an enhancement attributed to its increased hydrophobicity and reduced oxidative sensitivity [1]. Both compounds inhibit the downstream targets PKB and Erk2, but I-OMe-AG 538 demonstrates consistently greater potency in cellular dose-response experiments [1].
| Evidence Dimension | Cellular IGF-1R autophosphorylation inhibition potency |
|---|---|
| Target Compound Data | Superior inhibition; dose-dependent suppression of IGF-1R autophosphorylation in intact cells |
| Comparator Or Baseline | AG 538 (parent tyrphostin compound without methoxy/iodine modifications): less potent in cellular assays |
| Quantified Difference | Statistically and biologically superior cellular activity; attributed to enhanced hydrophobic nature |
| Conditions | Intact cell autophosphorylation assays; downstream PKB and Erk2 activation monitoring |
Why This Matters
This direct head-to-head comparison validates that I-OMe-Tyrphostin AG 538, not the parent AG 538, is the appropriate procurement choice for cell-based IGF-1R inhibition studies requiring maximal potency and oxidative stability.
- [1] Blum G, Gazit A, Levitzki A. Substrate competitive inhibitors of IGF-1 receptor kinase. Biochemistry. 2000;39(51):15705-15712. doi:10.1021/bi001516y. PMID: 11123895. View Source
